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molecular formula C9H7Cl2NO B3033889 6,8-dichloro-3,4-dihydroquinolin-2(1H)-one CAS No. 125030-86-6

6,8-dichloro-3,4-dihydroquinolin-2(1H)-one

Cat. No. B3033889
M. Wt: 216.06 g/mol
InChI Key: OPOABTAJRWRTSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04959361

Procedure details

A solution of 6 g of 3,4-dihydro-2(1H)-quinolinone in 50 ml of formic acid and 50 ml of conc. hydrochloric acid was added to 75 ml of 1,2-dichloroethane which had been saturated with chlorine. The mixture was stirred over ice for 30 minutes. Chlorine was introduced for 5 minutes and stirring in the cold was continued for 2 hours. It was then poured onto ice, was made basic with ammonium hydroxide and was extracted with methylene chloride. The extracts were dried and evaporated and the residue was chromatographed over 300 g of silica gel using 8% (v/v) of ethyl acetate in methylene chloride. Crystallization of the combined clean fractions from ether gave colorless crystals of 6,8-dichloro-3,4-dihydro-2(1H) quinolinone with m.p. 145°-146°.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH:1]1C2[C:5](=[CH:6][CH:7]=[CH:8]C=2)[CH2:4][CH2:3][C:2]1=[O:11].Cl[CH2:13][CH2:14][Cl:15].[Cl:16]Cl.[OH-].[NH4+]>C(O)=O.Cl>[Cl:16][C:7]1[CH:6]=[C:5]2[C:13](=[C:14]([Cl:15])[CH:8]=1)[NH:1][C:2](=[O:11])[CH2:3][CH2:4]2 |f:3.4|

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
N1C(CCC2=CC=CC=C12)=O
Name
Quantity
75 mL
Type
reactant
Smiles
ClCCCl
Name
Quantity
50 mL
Type
solvent
Smiles
C(=O)O
Name
Quantity
50 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[NH4+]

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred over ice for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirring in the cold
WAIT
Type
WAIT
Details
was continued for 2 hours
Duration
2 h
ADDITION
Type
ADDITION
Details
It was then poured onto ice
EXTRACTION
Type
EXTRACTION
Details
was extracted with methylene chloride
CUSTOM
Type
CUSTOM
Details
The extracts were dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
the residue was chromatographed over 300 g of silica gel using 8% (v/v) of ethyl acetate in methylene chloride
CUSTOM
Type
CUSTOM
Details
Crystallization of the combined clean fractions from ether

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC=1C=C2CCC(NC2=C(C1)Cl)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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